

Hexafluoro-2-butyne: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Hexafluoro-2-butyne

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Introduction

Hexafluoro-2-butyne (HFB) is a symmetrical, electron-deficient alkyne with the chemical formula C_4F_6 . Its unique electronic properties, conferred by the six fluorine atoms, make it a highly reactive and versatile building block in organic and organometallic chemistry. This technical guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and handling of **hexafluoro-2-butyne**, with a focus on its applications in research and development.

Core Properties

Hexafluoro-2-butyne is a colorless, toxic gas at standard temperature and pressure.^[1] Its fundamental physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

Property	Value	Reference(s)
Chemical Formula	C ₄ F ₆	[1]
Molecular Weight	162.03 g/mol	[1]
Appearance	Colorless gas	[1]
Boiling Point	-25 °C	[1]
Melting Point	-117 °C	[1]
Density	1.602 g/cm ³ (liquefied)	[1]
Vapor Pressure	105 psi @ 20 °C	

Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	692-50-2	[1]
IUPAC Name	1,1,1,4,4,4-Hexafluorobut-2-yne	[1]
Synonyms	HFB, Perfluoro-2-butyne, Bis(trifluoromethyl)acetylene	[1]
InChI	InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10	[1]
SMILES	FC(F)(F)C#CC(F)(F)F	

Synthesis of Hexafluoro-2-butyne

Several synthetic routes to **hexafluoro-2-butyne** have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From Acetylenedicarboxylic Acid and Sulfur Tetrafluoride

A common laboratory-scale synthesis involves the reaction of acetylenedicarboxylic acid with sulfur tetrafluoride (SF₄).

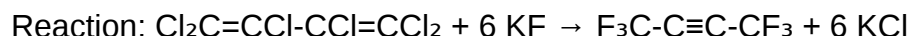


Experimental Protocol:

- **Materials:** Acetylenedicarboxylic acid, Sulfur tetrafluoride (SF₄).
- **Procedure:** Detailed experimental conditions for this specific reaction, including stoichiometry, solvent, temperature, pressure, and reaction time, are not extensively detailed in the readily available literature and should be developed with caution in a specialized laboratory setting due to the hazardous nature of SF₄.
- **Purification:** The crude product is typically purified by fractional distillation.[\[2\]](#)

From Hexachlorobutadiene and Potassium Fluoride

Another viable synthetic method is the reaction of hexachlorobutadiene with potassium fluoride (KF).[\[3\]](#)



Experimental Protocol:

- **Materials:** Hexachlorobutadiene, Anhydrous potassium fluoride.
- **Procedure:** Specific, detailed protocols for this reaction are proprietary or not widely published. The reaction generally involves heating the reactants at elevated temperatures, possibly in a polar aprotic solvent.
- **Purification:** The volatile product is collected and purified by distillation.

Dehalogenation of 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene

A more recent approach involves the dehalogenation of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.

Reaction: $\text{F}_3\text{C}-\text{CCl}=\text{CCl}-\text{CF}_3 + \text{Zn} \rightarrow \text{F}_3\text{C}-\text{C}\equiv\text{C}-\text{CF}_3 + \text{ZnCl}_2$

Experimental Protocol:

- Materials: (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, Zinc (Zn) dust, Dimethylformamide (DMF).[4]
- Procedure: The reaction is carried out in the liquid phase using zinc in DMF as the dechlorinating agent.[4]
- Purification: The product is isolated from the reaction mixture, likely by distillation, and can be used in subsequent reactions, such as the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene.[4]

Spectroscopic Data

The structural elucidation of **hexafluoro-2-butyne** and its reaction products relies on various spectroscopic techniques.

NMR Spectroscopy

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment	Reference(s)
^{13}C	Not available in detail	CF_3 , $\text{C}\equiv\text{C}$	[1]		
^{19}F	Not available in detail	CF_3	[1]		

Note: While NMR spectra for **hexafluoro-2-butyne** are available, detailed and assigned chemical shift and coupling constant data are not consistently reported in readily accessible literature.

Infrared (IR) Spectroscopy

Infrared and Raman spectra of **hexafluoro-2-butyne** have been studied, providing insights into its vibrational modes.[5]

Wavenumber (cm ⁻¹)	Assignment
Specific peak assignments are not readily available in a consolidated format.	C≡C stretch, C-F stretch

Mass Spectrometry

The electron ionization (EI) mass spectrum of **hexafluoro-2-butyne** provides a characteristic fragmentation pattern useful for its identification.[\[6\]](#)

m/z	Relative Intensity	Possible Fragment
162	~40%	[C ₄ F ₆] ⁺ (Molecular Ion)
143	~50%	[C ₄ F ₅] ⁺
93	100%	[C ₃ F ₃] ⁺ (Base Peak)
69	~30%	[CF ₃] ⁺

Chemical Reactivity and Applications

The electron-withdrawing nature of the two trifluoromethyl groups makes the triple bond of **hexafluoro-2-butyne** highly electrophilic. This property drives its utility in several key chemical transformations.

Diels-Alder Reactions

Hexafluoro-2-butyne is a potent dienophile in [4+2] cycloaddition reactions with a wide range of dienes.[\[3\]](#)

Reaction with Anthracene (A Representative Protocol):

- Materials: Anthracene, **Hexafluoro-2-butyne**, Xylene (solvent).[\[7\]](#)[\[8\]](#)
- Procedure:
 - In a round-bottomed flask equipped with a reflux condenser, dissolve anthracene in xylene.[\[7\]](#)[\[8\]](#)

- Introduce **hexafluoro-2-butyne** gas into the solution.
- Heat the mixture to reflux for a specified period. The reaction progress can be monitored by the disappearance of the characteristic yellow color of anthracene.[\[7\]](#)
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[\[7\]](#)
- Collect the crystalline product by vacuum filtration.[\[7\]](#)
- Product: 9,10-Dihydro-9,10-ethenoanthracene-11,12-bis(trifluoromethyl)

Reaction with Sulfur

Hexafluoro-2-butyne reacts with elemental sulfur to form 3,4-bis(trifluoromethyl)-1,2-dithiete, a stable, yellow liquid.[\[5\]](#)



Experimental Protocol:

- Materials: **Hexafluoro-2-butyne**, Sulfur.
- Procedure: The reaction is typically carried out by passing **hexafluoro-2-butyne** gas through molten sulfur.[\[5\]](#)
- Product: 3,4-Bis(trifluoromethyl)-1,2-dithiete. This product is a versatile ligand in coordination chemistry.[\[5\]](#)

Safety and Handling

Hexafluoro-2-butyne is a toxic gas and requires careful handling in a well-ventilated fume hood.[\[1\]](#)

GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)
GHS04: Gas cylinder	Warning	H280: Contains gas under pressure; may explode if heated.
GHS06: Skull and crossbones	Danger	H331: Toxic if inhaled.

Data sourced from PubChem.[\[1\]](#)

Personal Protective Equipment (PPE):

- Safety glasses with side shields or goggles.
- Chemical-resistant gloves.
- Laboratory coat.
- For operations with a potential for gas release, a self-contained breathing apparatus (SCBA) is recommended.

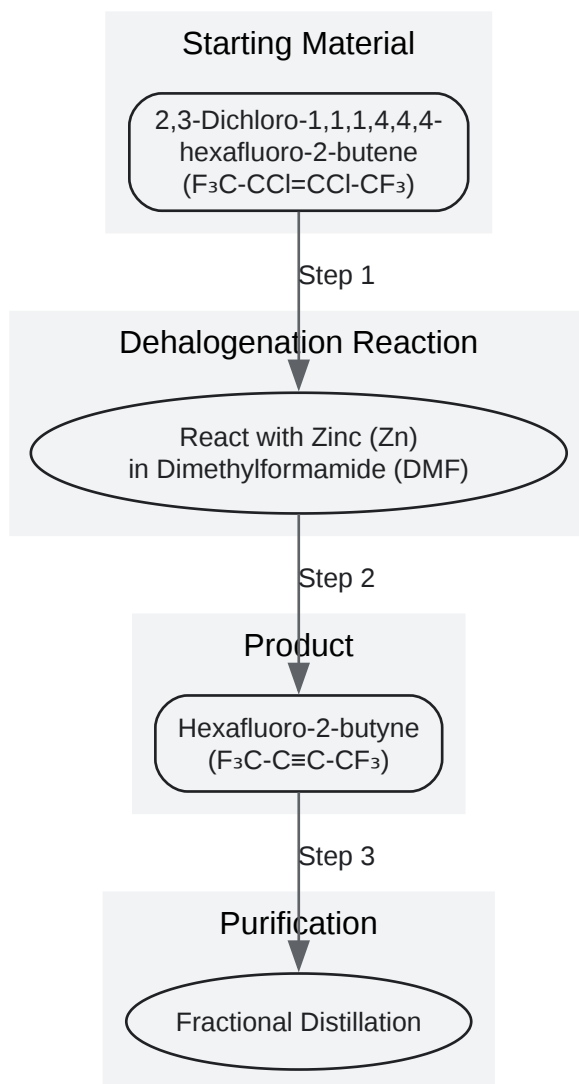
Storage:

- Store in a cool, dry, well-ventilated area in tightly sealed cylinders away from heat and ignition sources.

Visualizing Chemical Pathways and Workflows

Synthesis of Hexafluoro-2-butyne via Dehalogenation

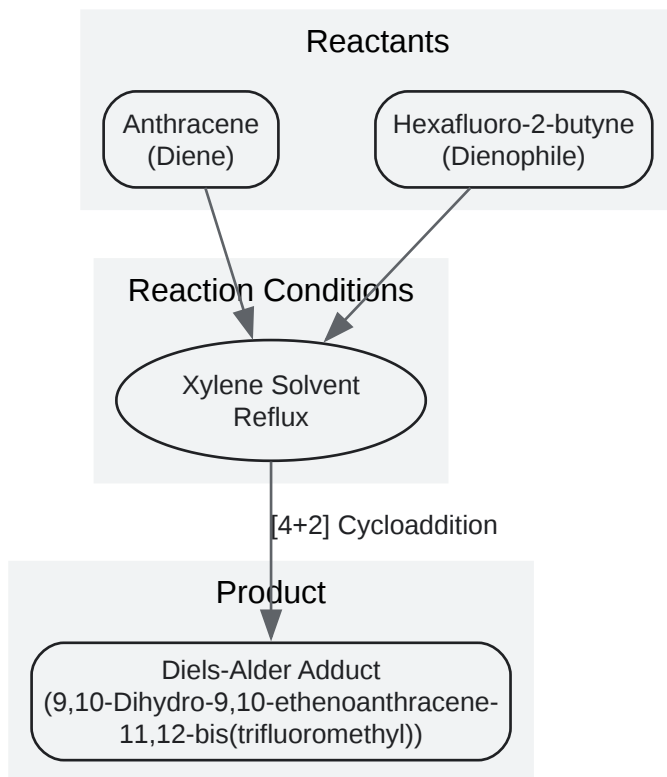
Synthesis of Hexafluoro-2-butyne

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Caption: Workflow for the synthesis of **hexafluoro-2-butyne**.

Diels-Alder Reaction with Anthracene

Diels-Alder Reaction of Hexafluoro-2-butyne



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Caption: Diels-Alder reaction of HFB with anthracene.

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